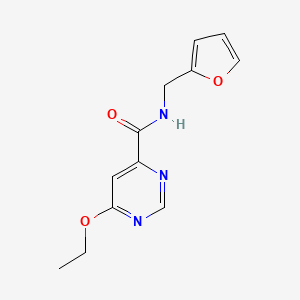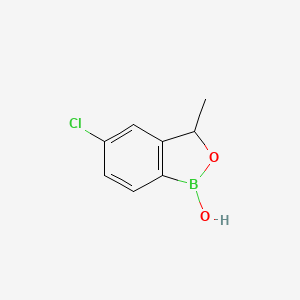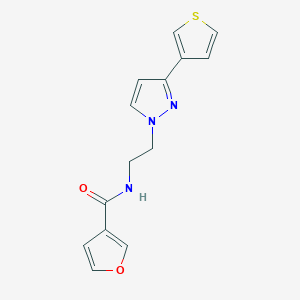
N-méthyl-2-(méthylsulfanyl)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-(methylsulfanyl)quinazolin-4-amine is a chemical compound with the molecular formula C10H11N3S. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
Applications De Recherche Scientifique
N-methyl-2-(methylsulfanyl)quinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It is used in studies exploring the inhibition of specific enzymes or receptors involved in disease pathways.
Mécanisme D'action
Target of Action
N-methyl-2-(methylsulfanyl)quinazolin-4-amine, also known as N-methyl-2-methylsulfanylquinazolin-4-amine or N-methyl-2-(methylsulfanyl)-4-quinazolinamine, is a compound that has been studied for its antimicrobial properties . .
Mode of Action
It has been suggested that it may interact with bacterial cells to inhibit biofilm formation . Biofilms are communities of microorganisms that adhere to surfaces and are embedded in a matrix of extracellular polymeric substances. They are involved in a wide variety of microbial infections.
Biochemical Pathways
The compound appears to affect the quorum sensing system of Pseudomonas aeruginosa, a bacterium known for its biofilm-forming capabilities . Quorum sensing is a system of stimulus and response correlated to population density. It is believed that the compound interferes with the production of exopolysaccharides, which are major components of the biofilm matrix, and inhibits the twitching motility of Pseudomonas cells .
Result of Action
The compound has been found to inhibit biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations . It also decreases other virulence factors at low concentrations without affecting bacterial growth . This suggests that it could be a promising anti-virulence agent that causes less bacterial resistance than conventional antibiotics.
Analyse Biochimique
Biochemical Properties
It is known that quinazolinone derivatives, a class of compounds to which this molecule belongs, have been associated with a broad spectrum of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, and anti-inflammatory effects .
Cellular Effects
Quinazolinone derivatives have been shown to have significant effects on various types of cells . For instance, some quinazolinone derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa .
Molecular Mechanism
It is known that quinazolinone derivatives can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
It is known that quinazolinone derivatives can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that quinazolinone derivatives can have varying effects at different dosages .
Metabolic Pathways
It is known that quinazolinone derivatives can interact with various enzymes and cofactors .
Transport and Distribution
It is known that quinazolinone derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that quinazolinone derivatives can be directed to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(methylsulfanyl)quinazolin-4-amine typically involves the reaction of 2-mercaptoquinazoline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-2-(methylsulfanyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding a simpler quinazoline derivative.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Quinazoline derivatives without the methylsulfanyl group.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinazolin-4-amine: This compound has a similar structure but includes a chlorophenyl group, which may alter its chemical properties and biological activity.
2-(methylsulfanyl)quinazolin-4-amine: Lacks the N-methyl group, which can affect its reactivity and interactions with biological targets.
Uniqueness
N-methyl-2-(methylsulfanyl)quinazolin-4-amine is unique due to the presence of both the N-methyl and methylsulfanyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .
Propriétés
IUPAC Name |
N-methyl-2-methylsulfanylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-11-9-7-5-3-4-6-8(7)12-10(13-9)14-2/h3-6H,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPFGWZJQAHKLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC2=CC=CC=C21)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820277 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}-2H-chromene-3-carboxamide](/img/structure/B2503632.png)



![N,N-diethyl-2-{3-[(3-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2503641.png)
![N-[(4-fluorophenyl)methyl]-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2503642.png)
![2-[2-(4-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B2503643.png)


![8-(2-bromoethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2503647.png)
